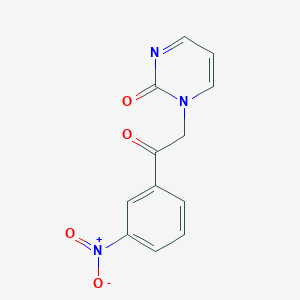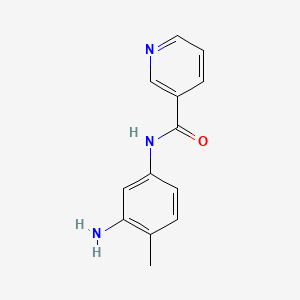
3-氨基-4-甲基苯基烟酰胺
描述
N-(3-amino-4-methylphenyl)nicotinamide is an organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to a nicotinamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学研究应用
N-(3-amino-4-methylphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用机制
Target of Action
N-(3-amino-4-methylphenyl)nicotinamide is a crucial building block of many drug candidates . .
Mode of Action
It is known that the compound plays a significant role in the synthesis of many drug candidates .
Biochemical Pathways
N-(3-amino-4-methylphenyl)nicotinamide is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process involves parallel by-products and serial by-products due to the two amine groups in 4-methylbenzene-1,3-diamine being in different chemical environments .
Result of Action
The result of the action of N-(3-amino-4-methylphenyl)nicotinamide is the production of a compound that is a crucial building block in the synthesis of many drug candidates . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .
Action Environment
It is known that the compound is synthesized in a microreactor system .
生化分析
Biochemical Properties
It is known that proteins can interact with various molecules, including N-(3-amino-4-methylphenyl)nicotinamide, through their active sites . These interactions are determined by the shape and chemical properties of the interacting molecules .
Cellular Effects
Some studies suggest that similar compounds, such as Nicotinamide N-methyltransferase (NNMT), can impact DNA and histone epigenetic modification . NNMT overexpression has been described in various solid cancer tissues .
Molecular Mechanism
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters of this process have been studied in a continuous flow microreactor system .
Temporal Effects in Laboratory Settings
One study showed that the selectivity of its synthesis can be improved by reducing the reaction temperature and slightly increasing the molar ratio . Under optimized conditions, N-(3-amino-4-methylphenyl)nicotinamide was synthesized with a selectivity of 90.5% and a yield of 85.7% in 10 minutes .
Metabolic Pathways
It is known that it is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Subcellular Localization
Proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)nicotinamide typically involves the acylation of 3-amino-4-methylphenylamine with nicotinic acid or its derivatives. One common method involves the reaction of 3-amino-4-methylphenylamine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding N-(3-amino-4-methylphenyl)nicotinamide as the product .
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-amino-4-methylphenyl)nicotinamide can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor has been shown to produce high yields of the desired product .
化学反应分析
Types of Reactions
N-(3-amino-4-methylphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .
相似化合物的比较
N-(3-amino-4-methylphenyl)nicotinamide can be compared with other nicotinamide derivatives:
Nicotinamide: The parent compound, which is widely used in skincare products for its anti-aging and anti-inflammatory properties.
N-(3-chloro-2-methylphenyl)nicotinamide: A derivative with similar biological activities but differing in its halogen substitution, which can affect its reactivity and potency.
N-(3-amino-4-methylphenyl)benzamide: A structurally similar compound with a benzamide moiety instead of nicotinamide, used in medicinal chemistry for its potential therapeutic effects.
属性
IUPAC Name |
N-(3-amino-4-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJVWGOGEAIFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


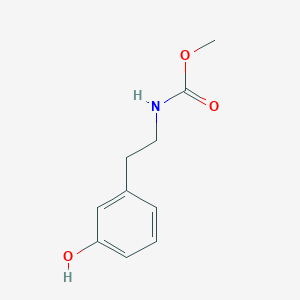
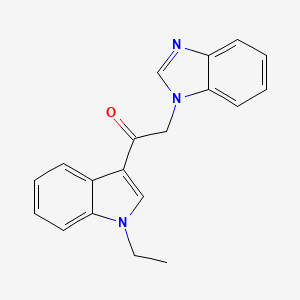
![(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid](/img/structure/B1644268.png)
![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)
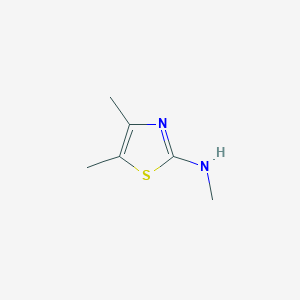
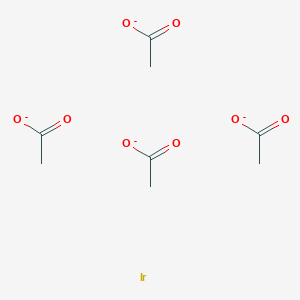
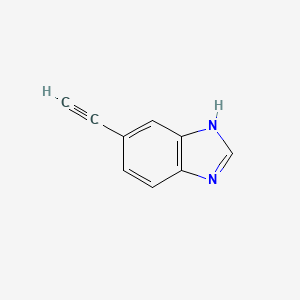
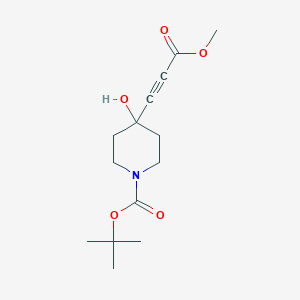
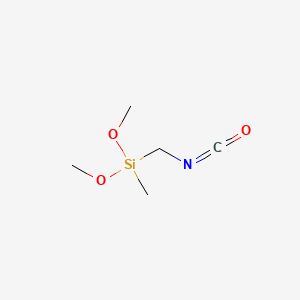

![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)
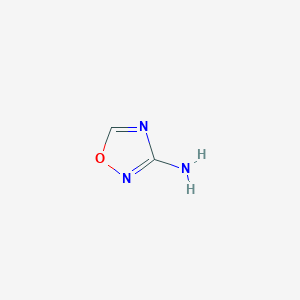
![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)
